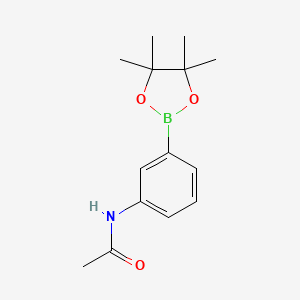

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-7-11(9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFSGYCLOCCASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378817 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-93-9 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bis(pinacolato)diboron-Mediated Borylation

The most widely reported method involves palladium-catalyzed borylation of N-(3-bromophenyl)acetamide using bis(pinacolato)diboron (B2Pin2). A representative protocol utilizes PdCl2(dppf)2 (1.1 mol%) and potassium acetate (3 equiv) in 1,4-dioxane at 85°C under nitrogen, achieving 51% yield after silica gel chromatography. Key parameters include:

Reaction Conditions:

- Temperature: 85°C

- Solvent: 1,4-dioxane

- Base: Potassium acetate

- Catalyst: PdCl2(dppf)2

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B2Pin2 and reductive elimination to form the boronic ester.

Microwave-Assisted Cross-Coupling

Microwave irradiation accelerates the coupling of N-(3-bromophenyl)acetamide with B2Pin2. Using PdCl2(PPh3)2 (10 mol%) and potassium carbonate in 1,2-dimethoxyethane/water (3:1 v/v) at 120°C for 20 minutes, this method achieves 30% yield. While faster, lower yields compared to thermal methods suggest side reactions under intense heating.

Nickel-Catalyzed Borylation for Enhanced Efficiency

A high-yielding alternative employs dichlorobis(trimethylphosphine)nickel (1 mol%) with cesium fluoride and trimethyl(2,2,2-trifluoroethoxy)silane in 1,4-dioxane at 100°C for 12 hours. This protocol achieves 93% yield, attributed to nickel’s superior transmetallation kinetics with boron reagents.

Advantages:

- Reduced catalyst loading (1 mol% vs. 3–10 mol% for Pd)

- Tolerance to moisture due to CsF’s desiccant properties

One-Pot Sequential Borylation-Acetylation

Chemical Reactions Analysis

Types of Reactions: N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronate esters.

Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide for deprotonation and stabilization.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Boronic Acids: Resulting from oxidation or hydrolysis of the boron moiety.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has shown promise in the development of anticancer agents. The presence of the boron atom enhances the compound's ability to interact with biological targets. Research indicates that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Drug Delivery Systems

The compound's unique structure allows it to be used as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the formulation of anticancer drugs where targeted delivery is crucial .

Materials Science

1. Organic Electronics

this compound is utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boron atom contributes to improved charge transport properties and stability of the materials used in these devices .

2. Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .

Organic Synthesis

1. Cross-Coupling Reactions

The compound is employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions. The boronate moiety facilitates the coupling of aryl halides with various nucleophiles, leading to the formation of biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals .

2. Synthesis of Boron-containing Compounds

this compound acts as a precursor for synthesizing other boron-containing compounds. Its versatility allows chemists to modify its structure to create derivatives with specific properties tailored for particular applications .

Case Studies

Mechanism of Action

The mechanism by which N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is primarily through its boron moiety. The boron atom can form reversible covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling in organic synthesis .

Comparison with Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its acetamide functional group, which can enhance its solubility and reactivity compared to other similar boron-containing compounds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various kinases, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety attached to a phenyl ring and an acetamide group. The chemical formula is , and its CAS number is 302348-51-2 .

Research indicates that this compound exhibits significant inhibitory activity against several kinases. Notably:

- GSK-3β Inhibition: The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value in the low nanomolar range (specific values not provided in the sources). This inhibition is crucial as GSK-3β is involved in various cellular processes including metabolism and cell cycle regulation .

- Additional Kinase Targets: Studies show that it also affects other kinases such as IKK-β and ROCK-1. The inhibition profile suggests a potential role in modulating pathways related to inflammation and cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effects of this compound in cellular models:

- Cell Viability Assays: In vitro assays demonstrated that at concentrations up to 10 µM, this compound did not significantly decrease cell viability while effectively inhibiting target kinases. This suggests a favorable therapeutic window for further development .

- Mechanistic Studies: Further investigations into the molecular mechanisms revealed that the compound's ability to inhibit GSK-3β led to altered phosphorylation states of downstream targets involved in cell proliferation and apoptosis. This was particularly noted in cancer cell lines where GSK-3β plays a critical role in tumor growth regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.